molecular formula C21H17NO B144254 7-(benzhydryloxy)-1H-indole CAS No. 135328-49-3

7-(benzhydryloxy)-1H-indole

Cat. No.: B144254
CAS No.: 135328-49-3
M. Wt: 299.4 g/mol
InChI Key: RUSLOKVULVVFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzhydryloxy)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzhydryloxy group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzhydryloxy)-1H-indole can be achieved through several synthetic routes. One common method involves the Bartoli indole synthesis, which starts with 2-nitrophenol. The reaction proceeds through the following steps:

    Reduction of 2-nitrophenol: The nitro group of 2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of the indole core: The resulting 2-aminophenol undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the indole core.

    Introduction of the benzhydryloxy group: The final step involves the introduction of the benzhydryloxy group at the 7th position of the indole core. This can be achieved through an etherification reaction using benzhydryl chloride and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Benzhydryloxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The benzhydryloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted indole derivatives with different functional groups replacing the benzhydryloxy group.

Scientific Research Applications

7-(Benzhydryloxy)-1H-indole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its indole core is known for its biological activity, making it a candidate for drug discovery.

    Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties. It is of interest in the development of organic semiconductors and light-emitting materials.

    Biological Research: The compound is used as a probe in biological studies to investigate the role of indole derivatives in various biological processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 7-(benzhydryloxy)-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in biological systems. The benzhydryloxy group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(benzhydryloxy)-1H-indole-2-carboxylic acid: A derivative with a carboxylic acid group at the 2nd position.

    This compound-3-carboxaldehyde: A derivative with a formyl group at the 3rd position.

    This compound-5-sulfonamide: A derivative with a sulfonamide group at the 5th position.

Uniqueness

This compound is unique due to the presence of the benzhydryloxy group at the 7th position, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other indole derivatives and can impart unique reactivity and binding characteristics.

Properties

IUPAC Name

7-benzhydryloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSLOKVULVVFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567611
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135328-49-3
Record name 7-(Diphenylmethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of the protected nitrophenol (3.05 g, 10 mmol) (Example 34a part i) in dry THF (100 ml) at -40° C. under nitrogen was added 1M vinyl magnesium bromide in the THF (35 ml) over 5 minutes. After stirring for a further three quarters of an hour at -40° C., the reaction mixture was poured into aqueous ammonium chloride and extracted into diethyl ether. The combined organic extracts were dried, filtered and evaporated in vacuo. The product was purified by column chromatography on silica, eluting with 12.5% ethyl acetate in hexane, to give a pale yellow solid.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.95 mmol of the compound obtained in Step A above are dissolved, under an inert atmosphere, in 80 ml of anhydrous tetrahydrofuran. The temperature of the reaction mixture is then lowered to −40° C. and then 41.84 mmol of a 1M solution of vinylmagnesium bromide in tetrahydrofuran are added dropwise to the solution, which is then stirred for 2 hours 50 minutes from −40° C. to 0° C. The reaction mixture is then hydrolysed at 0° C. using 100 ml of a saturated aqueous ammonium chloride solution, and the aqueous phase is extracted three times with ethyl acetate. The organic phases are combined, dried over magnesium sulphate, filtered and evaporated. Purification by flash chromatography over silica gel (petroleum ether/ethyl acetate: 9/1) allows the expected product to be isolated.
Quantity
11.95 mmol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(benzhydryloxy)-1H-indole
Reactant of Route 2
7-(benzhydryloxy)-1H-indole
Reactant of Route 3
7-(benzhydryloxy)-1H-indole
Reactant of Route 4
7-(benzhydryloxy)-1H-indole
Reactant of Route 5
7-(benzhydryloxy)-1H-indole
Reactant of Route 6
7-(benzhydryloxy)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.